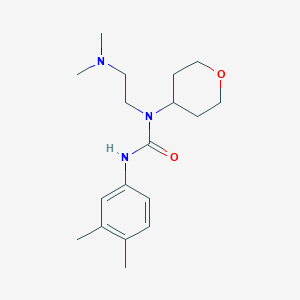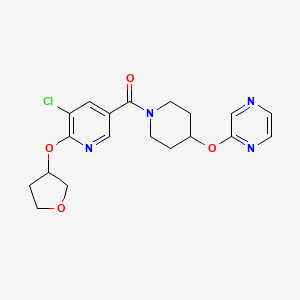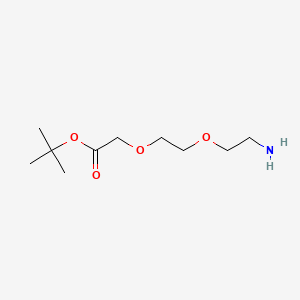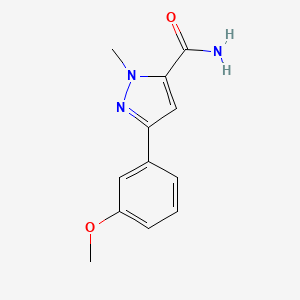![molecular formula C19H21N3O5S B2730111 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide CAS No. 1019096-37-7](/img/structure/B2730111.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide" is a novel pyrazole derivative. Pyrazole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. The compound is structurally related to other pyrazole derivatives that have been synthesized and characterized in various studies, which have demonstrated their potential in pharmaceutical applications .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of similar compounds has been reported through cyclocondensation reactions, as well as reactions involving carbohydrazides and aldehydes . The synthesis of the specific compound would likely involve similar strategies, with careful selection of starting materials and reagents to introduce the benzo[d][1,3]dioxol-5-ylmethyl, cyclopropyl, and 1,1-dioxidotetrahydrothiophen-3-yl groups at the appropriate positions on the pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. The crystal structure can reveal important conformational aspects, such as dihedral angles between rings and the presence of intramolecular hydrogen bonds or π-π stacking interactions, which can influence the biological activity of the compound . The specific molecular structure of the compound would need to be determined using similar techniques to understand its conformation and potential interaction sites.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including hydrogen bonding and π-interactions, which are crucial for their biological activity. For example, the crystal packing of some pyrazole derivatives is stabilized by N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These interactions can be energetically significant and contribute to the stability of the compounds in their solid-state form. The compound would likely exhibit similar interactions, which could be analyzed through Hirshfeld surface analysis and DFT calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. Thermal analysis can provide insights into the stability and decomposition patterns of these compounds . Additionally, the electronic structure, as determined by DFT calculations, can reveal the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity and interactions with biological targets . The nonlinear optical properties, polarizability, and hyperpolarizability are also of interest for materials science applications . The specific physical and chemical properties of the compound would need to be determined experimentally and computationally to fully understand its characteristics and potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis and Spectral Characterization : A study detailed the synthesis and characterization of a novel pyrazole derivative closely related to the specified compound. The research involved elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies. This work highlighted the compound's crystal and molecular structure, stabilized by intermolecular hydrogen bonds and exhibiting three-dimensional supramolecular self-assembly. The study also explored the compound's thermal decomposition and electronic structures, providing insights into its potential applications in material science and pharmaceutical research (Kumara et al., 2018).
Hirshfeld Surface Analysis of Pyrazole Derivatives : Another study focused on the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, providing a quantitative measure of intermolecular interactions. This research is critical for understanding the compound's stability and reactivity, which are essential parameters for its application in drug design and material science (Kumara et al., 2017).
Antimicrobial and Antitumor Activities
Antibacterial Agents : Research on analogs of pyrazole derivatives, including structures similar to the specified compound, demonstrated promising antibacterial activity. This study not only provided insights into the compound's potential therapeutic applications but also contributed to the understanding of structure-activity relationships in antimicrobial drug discovery (Palkar et al., 2017).
Antitumor Agents : A study on benzothiazole derivatives closely related to the specified compound showed selective cytotoxicity against tumorigenic cell lines. This research highlights the compound's potential application in developing new antitumor agents, providing a foundation for further studies on its mechanism of action and efficacy (Yoshida et al., 2005).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(20-9-12-1-4-17-18(7-12)27-11-26-17)15-8-16(13-2-3-13)22(21-15)14-5-6-28(24,25)10-14/h1,4,7-8,13-14H,2-3,5-6,9-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRIFJPEGHUBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)




![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)
![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)
![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)


![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2730049.png)
